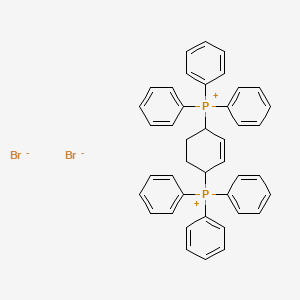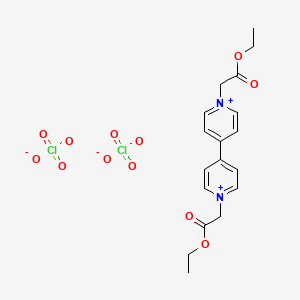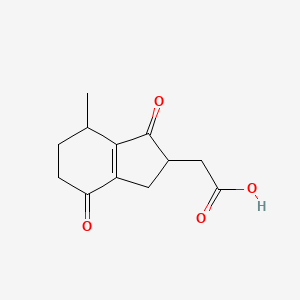![molecular formula C19H24N2OS B14253926 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- CAS No. 215095-94-6](/img/structure/B14253926.png)
1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- is an organic compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl (-SH) group This compound is notable for its unique structure, which includes an azo group (-N=N-) and a phenoxy group (-O-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- typically involves multiple steps, starting with the preparation of the azo compound The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt This salt is then coupled with a phenol derivative to form the azo compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides and amines can react with the phenoxy group under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The azo group can undergo reduction to form amines, which may interact with various biological pathways. These interactions can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanethiol: A simpler thiol compound with similar reactivity but lacking the azo and phenoxy groups.
4-Butylphenol: Contains the butylphenyl group but lacks the thiol and azo functionalities.
Azobenzene: Contains the azo group but lacks the thiol and phenoxy groups.
Uniqueness
1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the thiol, azo, and phenoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
215095-94-6 |
|---|---|
Molekularformel |
C19H24N2OS |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-[4-[(4-butylphenyl)diazenyl]phenoxy]propane-1-thiol |
InChI |
InChI=1S/C19H24N2OS/c1-2-3-5-16-6-8-17(9-7-16)20-21-18-10-12-19(13-11-18)22-14-4-15-23/h6-13,23H,2-5,14-15H2,1H3 |
InChI-Schlüssel |
RDBAOPNZNQNPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)


![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)


